molecular formula C22H16ClN3O B10901188 2-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

2-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B10901188
M. Wt: 373.8 g/mol
InChI Key: PUCIOYCGZIPAER-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N~4~-(3-pyridylmethyl)-4-quinolinecarboxamide is a complex organic compound that features a quinoline core structure substituted with a chlorophenyl group and a pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N~4~-(3-pyridylmethyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Pyridylmethyl Group: The pyridylmethyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with 3-pyridylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N~4~-(3-pyridylmethyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-N~4~-(3-pyridylmethyl)-4-quinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N~4~-(3-pyridylmethyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-N~4~-(3-pyridylmethyl)-4-quinolinecarboxamide: can be compared with other quinoline derivatives such as:

Uniqueness

What sets 2-(2-chlorophenyl)-N~4~-(3-pyridylmethyl)-4-quinolinecarboxamide apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and pyridylmethyl groups enhances its potential for diverse applications, particularly in medicinal chemistry where such structural features can significantly influence biological activity.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O/c23-19-9-3-1-8-17(19)21-12-18(16-7-2-4-10-20(16)26-21)22(27)25-14-15-6-5-11-24-13-15/h1-13H,14H2,(H,25,27)

InChI Key

PUCIOYCGZIPAER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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